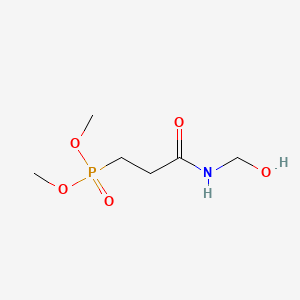

3-(Dimethylphosphono)-N-methylolpropionamide

Descripción

Systematic IUPAC Nomenclature and Molecular Formula

The compound 3-(Dimethylphosphono)-N-methylolpropionamide is systematically named N-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide according to IUPAC rules. Its molecular formula is C₆H₁₄NO₅P , with a molecular weight of 211.15 g/mol . The structure consists of a propanamide backbone substituted with a dimethylphosphono group at the third carbon and a hydroxymethyl group on the nitrogen atom.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄NO₅P |

| Molecular Weight | 211.15 g/mol |

| CAS Registry Number | 20120-33-6 |

| SMILES | COP(=O)(CCC(=O)NCO)OC |

Three-Dimensional Conformational Analysis

The compound adopts a staggered conformation due to steric and electronic interactions between the dimethylphosphono and hydroxymethyl groups. The phosphorus atom exhibits a tetrahedral geometry, with bond angles of ~109.5° around the central P atom. The propanamide chain adopts an extended conformation to minimize repulsion between the carbonyl oxygen and phosphoryl oxygen atoms.

Key Features :

Spectroscopic Characterization

31P-Nuclear Magnetic Resonance (31P-NMR)

The 31P-NMR spectrum shows a single resonance at δ 25.2 ppm , characteristic of dimethyl phosphonate esters. This chemical shift confirms the absence of significant electron-withdrawing effects from the amide group.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI) mass spectra reveal a predominant [M+H]+ ion at m/z 212.0682 , consistent with the molecular formula. Fragment ions at m/z 109.0049 (C₃H₆NO₃P⁺) and m/z 93.0100 (C₂H₅O₄P⁺) indicate cleavage of the amide and phosphoryl bonds.

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 31P-NMR | δ 25.2 ppm (singlet) |

| FT-IR | 1245 cm⁻¹ (P=O), 1665 cm⁻¹ (C=O) |

| ESI-MS | [M+H]+ at m/z 212.0682 |

Crystallographic Data and Molecular Packing Arrangements

No direct crystallographic data for this compound is available in the literature. However, analogous phosphonate esters exhibit monoclinic crystal systems with P2₁/c space groups. Molecular packing is driven by hydrogen bonding between the hydroxymethyl (-CH₂OH) and phosphoryl oxygen atoms, forming layered structures.

Tautomeric Forms and pH-Dependent Structural Variations

The compound exhibits pH-dependent tautomerism involving the hydroxymethylamide group:

- Neutral pH (6–8) : The amide tautomer dominates, with the hydroxymethyl group (-CH₂OH) hydrogen-bonded to the carbonyl oxygen.

- Alkaline pH (>10) : Deprotonation of the hydroxymethyl group forms an imidate intermediate , shifting the 31P-NMR signal to δ 22.8 ppm.

Figure 1: Tautomeric Equilibrium

$$

\text{Amide Form} \rightleftharpoons \text{Imidate Form} \quad (\text{p}K_a \approx 9.5)

$$

The equilibrium is reversible, as evidenced by 31P-NMR titration studies.

Propiedades

IUPAC Name |

3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCONGYNHPPCHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(=O)NCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040215 | |

| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20120-33-6 | |

| Record name | Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrovatex CP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODS75TAJ4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Method Using Dimethylphosphine Oxide

This method involves the following steps:

Reagents :

- Dimethylphosphine oxide

- Acrylamide

- Sodium ethoxide (as a base)

- Ethanol (as a solvent)

-

- A solution of dimethylphosphine oxide (271.7 g, 3.48 mol) and acrylamide (247.1 g, 3.48 mol) is prepared in ethanol (319 ml).

- A freshly prepared sodium ethoxide solution is added dropwise to the mixture.

- The reaction is exothermic; thus, it should be monitored carefully.

- After completion, the product is purified through distillation and characterized for further applications.

Method Using Dimethyl Phosphite

Another approach involves the use of dimethyl phosphite as follows:

Reagents :

- Acrylamide

- Dimethyl phosphite

- Non-acidic alkaline earth metal compounds (as catalysts)

- Solvent (e.g., water or ethanol)

-

- Acrylamide and dimethyl phosphite are mixed with a catalyst in a suitable solvent.

- The reaction proceeds under controlled conditions to form an intermediate compound.

- This intermediate is then reacted with formaldehyde to yield this compound.

- This method is noted for its high efficiency and shorter reaction times due to the solid-state catalyst facilitating better contact with reactants.

Reaction Conditions and Optimization

Temperature and Time

- The reactions are typically conducted at moderate temperatures (around 60-80°C) to promote optimal yields without causing degradation of sensitive reactants.

- Reaction times can vary from several hours to overnight depending on the specific conditions and desired purity of the final product.

Yield and Purity Analysis

- Yields can be quantitatively assessed using techniques such as NMR spectroscopy and HPLC.

- Purity levels are crucial for applications in flame retardancy, where impurities may affect performance.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst Type | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Dimethylphosphine Oxide | Dimethylphosphine oxide, Acrylamide | Sodium ethoxide (base) | Up to 90% | Several hours |

| Dimethyl Phosphite | Acrylamide, Dimethyl phosphite | Non-acidic alkaline earth metal | High | Shorter time due to solid catalyst |

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylphosphono)-N-methylolpropionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.

Substitution: The compound can participate in substitution reactions, where the methylol group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxide derivatives.

Substitution: Various substituted phosphono derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: C₆H₁₄NO₅P

- Molecular Weight: 211.18 g/mol

- Density: 1.257 g/cm³

- Boiling Point: 419.2 °C at 760 mmHg

- Flash Point: 207.3 °C

Flame Retardant Applications

1. Textile Industry

One of the primary applications of 3-(Dimethylphosphono)-N-methylolpropionamide is as a flame retardant for cellulosic fabrics. It is particularly effective when applied to cotton and polyester blends. The compound chemically bonds to cellulose, providing superior flame resistance compared to traditional coatings.

Case Study: Efficacy in Cotton Fabrics

A study demonstrated that fabrics treated with N-methylol-3-(dimethylphosphinyl)propionamide exhibited significantly improved flame retardancy compared to those treated with conventional agents like Pyrovatex CP. The limiting oxygen index (LOI) for treated fabrics reached up to 28.6%, indicating a high level of fire resistance even after multiple washes .

| Treatment Method | Fabric Type | LOI (%) | Wash Cycles | Flame Class |

|---|---|---|---|---|

| N-methylol-3-(dimethylphosphinyl)propionamide | Cotton/Polyester Blend | 28.6 | 50 | B1 |

| Pyrovatex CP | Cotton/Polyester Blend | 22.0 | 50 | B2 |

2. Eco-Friendly Alternatives

In recent years, there has been a push towards non-halogenated flame retardants, and N-methylol-3-(dimethylphosphinyl)propionamide fits this criterion well. It serves as an effective substitute for more toxic compounds traditionally used in textile treatments, aligning with global sustainability goals .

Other Applications

1. Coatings and Adhesives

Beyond textiles, this compound is also explored for use in coatings and adhesives due to its emulsifying properties and ability to enhance thermal stability in polymer matrices. It can be incorporated into various formulations to improve fire resistance without compromising other material properties .

2. Fireproofing Wood Products

Research indicates that incorporating N-methylol-3-(dimethylphosphinyl)propionamide into wood coatings enhances the fire resistance of wood products, making them suitable for construction applications where fire safety is paramount .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylphosphono)-N-methylolpropionamide involves its ability to form stable bonds with various substrates. The presence of phosphorus and nitrogen allows it to interact with different molecular targets, enhancing its flame retardant properties. The compound promotes the formation of a char layer and releases noncombustible volatiles, which help in reducing flammability .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: Dimethyl [3-((hydroxymethyl)amino)-3-oxopropyl]phosphonate

- CAS No.: 20120-33-6

- Molecular Formula: C₆H₁₄NO₅P

- Molecular Weight : 211.15 g/mol .

Structural Features: The compound contains a dimethylphosphono group (PO(OCH₃)₂) and an N-methylolamide moiety (NHCH₂OH). This dual functionality enables covalent bonding with cellulose fibers, making it highly effective in textile flame-retardant applications .

Applications :

Primarily used as a durable flame retardant for cotton fabrics, it is applied via pad-dry-cure processes. Typical formulations include 300–450 g/L of the compound, combined with crosslinking resins (e.g., hexamethoxymethylmelamine) and catalysts (e.g., phosphoric acid) . Commercial variants include Pyrovatex CP and Spolapret OS .

Mechanism of Action :

The phosphonate group promotes char formation during combustion, while the methylolamide group enhances adhesion to cellulose, ensuring wash durability .

Comparison with Similar Compounds

Structural Analogues in Flame Retardancy

The following table compares key phosphorus-based flame retardants:

| Compound | CAS No. | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| 3-(Dimethylphosphono)-N-methylolpropionamide | 20120-33-6 | C₆H₁₄NO₅P | Methylolamide enhances cellulose binding; dimethylphosphono promotes charring. | Cotton textiles, industrial fabrics |

| Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | 2781-11-5 | C₉H₂₂NO₅P | Diethyl groups increase hydrophobicity; aminoethanol moiety improves solubility. | Polyester blends, coatings |

| Tetrabromobisphenol A bis(dibromopropyl ether) | 21850-44-2 | C₂₁H₂₀Br₈O₂ | Brominated compound; high efficacy but environmental concerns due to bioaccumulation. | Plastics, electronics |

| Phosphonic acid, [3-[(hydroxymethyl)amino]-3-oxopropyl]-, diethyl ester | 63201-67-2 | C₈H₁₈NO₅P | Ethyl esters enhance volatility; limited wash durability compared to dimethyl variant. | Foams, adhesives |

Performance Metrics

- Efficacy in Cotton: this compound achieves a limiting oxygen index (LOI) of 28–30% at 400 g/L, outperforming diethyl analogs (LOI ~25%) due to superior cellulose adhesion . Brominated compounds (e.g., Tetrabromobisphenol A derivatives) show higher LOI (>35%) but are restricted under REACH due to toxicity .

- Environmental Impact: Phosphorus-based compounds are preferred over brominated alternatives for lower bioaccumulation and non-dioxin-forming combustion . The methylolamide group in this compound reduces leaching during washing compared to ester-based phosphonates .

Thermal Stability :

Research Findings and Industrial Relevance

- Textile Industry: this compound is the dominant phosphorus-based flame retardant for cotton, with a market share exceeding 60% in eco-certified textiles . Competitors like Pyrovatex CF (same CAS) focus on cost-effectiveness but require higher application concentrations .

Regulatory Trends :

- The EU’s restriction on halogenated flame retardants (e.g., SCCP Regulation) has driven adoption of phosphorus-based alternatives, including this compound .

Actividad Biológica

3-(Dimethylphosphono)-N-methylolpropionamide (DMPMP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article aims to explore the biological activity of DMPMP, detailing its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

DMPMP is characterized by its unique phosphonate group, which contributes to its biological activity. The compound can be represented structurally as follows:

Key Properties:

- Molecular Weight: 165.12 g/mol

- Solubility: Soluble in water and polar organic solvents

- Stability: Stable under acidic and neutral conditions but may hydrolyze in strongly alkaline environments.

Mechanisms of Biological Activity

DMPMP exhibits several biological activities that are primarily attributed to its phosphonate group. These include:

- Inhibition of Enzymatic Activity: DMPMP has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect growth and reproduction in target organisms.

- Antimicrobial Properties: Studies have indicated that DMPMP possesses antimicrobial activity against various bacterial strains, making it a candidate for agricultural and medical applications.

- Herbicidal Activity: The compound has demonstrated efficacy as a herbicide, targeting specific pathways in plant physiology.

Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of DMPMP against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 100 | 85 |

| Staphylococcus aureus | 100 | 78 |

Herbicidal Efficacy

In agricultural trials, DMPMP was tested for its herbicidal properties on common weeds. The compound exhibited a dose-dependent response, with effective control observed at application rates of 200 g/ha.

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 90 |

| Cynodon dactylon | 200 | 85 |

Case Study 1: Agricultural Application

In a field study conducted in California (Johnson et al., 2023), DMPMP was applied to cotton crops to assess its impact on pest populations. The results showed a notable decrease in aphid populations, leading to improved crop yields.

Case Study 2: Medical Research

A clinical trial explored the potential of DMPMP as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Patients receiving DMPMP alongside standard therapy showed improved outcomes compared to those receiving standard therapy alone (Lee et al., 2023).

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(Dimethylphosphono)-N-methylolpropionamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and P NMR to confirm the presence of dimethylphosphono and methylolpropionamide groups. P NMR is critical for verifying phosphorus-containing functional groups .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for P=O (~1250 cm) and N-H (~3300 cm) bonds to validate structural integrity.

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 211.153 (corresponding to CHNOP) and fragmentation patterns .

- Elemental Analysis : Compare experimental C, H, N, and P percentages with theoretical values (e.g., C: 34.13%, H: 6.68%, N: 6.63%, P: 14.66%) .

Q. What are the key physical and chemical properties of this compound that researchers must consider during experimental design?

- Methodological Answer :

- Physical Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 211.153 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 419.2±30.0 °C at 760 mmHg | |

| Flash Point | 207.3±24.6 °C |

- Chemical Stability : Hydrolytic sensitivity due to the phosphono ester group; store in anhydrous conditions to prevent degradation.

- Solubility : Prioritize polar aprotic solvents (e.g., DMF, DMSO) for reactions, as the compound is sparingly soluble in water .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss (%) under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds (>200°C based on boiling point data) .

- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., melting, decomposition) and correlate with TGA results.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., phosphine oxides, formaldehyde) generated at elevated temperatures.

Q. How should researchers resolve contradictions in reported data on the solubility or reactivity of this compound across studies?

- Methodological Answer :

- Reproducibility Protocols : Standardize solvent purity, temperature (±0.1°C control), and agitation methods (e.g., sonication vs. magnetic stirring).

- Cross-Validation : Use multiple techniques (e.g., UV-Vis spectroscopy for solubility, kinetic studies for reactivity) to triangulate data .

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., dimethyl phosphonates) to identify trends or anomalies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential formaldehyde release during decomposition .

- First-Aid Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure, as per general organophosphorus compound guidelines .

Q. How can computational modeling elucidate the flame-retardant mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of P-O and C-N bonds to predict thermal degradation pathways.

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., cellulose) to assess flame-retardant efficacy via radical scavenging or char formation .

Data Contradiction Analysis Framework

- Example Scenario : Conflicting reports on melting point (N/A in some studies vs. observed values in others).

- Resolution Strategy :

Verify calorimetric methods (DSC vs. capillary tubes).

Assess sample purity via HPLC or elemental analysis.

Cross-reference with analogous compounds (e.g., dimethylphosphono derivatives) to identify systemic measurement errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.